Dextromethorphan-d3

Description

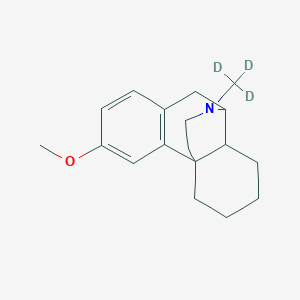

Structure

3D Structure

Properties

CAS No. |

524713-56-2 |

|---|---|

Molecular Formula |

C18H25NO |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3 |

InChI Key |

MKXZASYAUGDDCJ-GQJJTUARSA-N |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |

Synonyms |

(9α,13α,14α)-3-Methoxy-17-(methyl-d3)morphinan; (+)-3-Methoxy-N-(methyl-d3)morphinan; d-3-Methoxy-N-(methyl-d3)morphinan; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dextromethorphan-d3: Structure, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of Dextromethorphan-d3 (DXM-d3), a deuterated isotopologue of the widely used antitussive agent, Dextromethorphan. We delve into its chemical structure, physicochemical properties, and the strategic rationale for its synthesis, grounded in the deuterium kinetic isotope effect (KIE). This document explores its altered metabolic profile, details its synthesis and analytical characterization, and highlights its critical applications as an internal standard in bioanalytical assays and its role in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this stable-isotope-labeled compound.

Introduction to Dextromethorphan and the Significance of Deuteration

Dextromethorphan (DXM) is the dextrorotatory enantiomer of levomethorphan, a methyl ether of the opioid analgesic levorphanol.[1] While structurally related to opioids, it lacks significant affinity for the mu-opioid receptor and does not produce analgesic or addictive effects at therapeutic doses.[2] Its primary clinical use is as a cough suppressant (antitussive), acting centrally on the cough center in the medulla.[1][3]

The introduction of deuterium, a stable, non-radioactive heavy isotope of hydrogen, into a drug molecule is a strategic approach in medicinal chemistry known as deuteration.[4][5] This substitution can significantly alter the drug's metabolic fate due to the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage.[4] Since many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step, replacing hydrogen with deuterium at a metabolic soft spot can slow down the reaction rate.[4][6][7]

Dextromethorphan-d3 is a specific isotopologue where the three hydrogen atoms on the N-methyl group are replaced with deuterium atoms. This targeted modification is designed to probe and alter the N-demethylation metabolic pathway, providing a powerful tool for pharmacokinetic research and bioanalytical quantification.

Chemical Structure and Physicochemical Properties

Dextromethorphan-d3 retains the core morphinan structure of its parent compound, with the sole modification being the isotopic labeling of the N-methyl group.

The table below summarizes and compares the key physicochemical properties of Dextromethorphan and its d3-labeled counterpart. The primary difference lies in the molecular weight due to the three added neutrons from the deuterium atoms.

| Property | Dextromethorphan | Dextromethorphan-d3 | Source(s) |

| IUPAC Name | (+)-3-methoxy-17-methyl-9α,13α,14α-morphinan | 4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene | [1][8] |

| Molecular Formula | C₁₈H₂₅NO | C₁₈H₂₂D₃NO | [1][9] |

| Molecular Weight | 271.40 g/mol | 274.4 g/mol | [1][8] |

| CAS Number | 125-71-3 | 524713-56-2 | [1][8] |

| Appearance | Odorless, opalescent white powder | White to slightly yellow crystalline powder | [1][3] |

| XLogP3 | 3.4 | 3.4 | [2][8] |

| Topological Polar Surface Area | 12.5 Ų | 12.5 Ų | [2][8] |

Synthesis of Dextromethorphan-d3

The synthesis of N-CD₃-Dextromethorphan is typically achieved through a multi-step process starting from the parent compound, Dextromethorphan. A common and effective route involves the N-demethylation of Dextromethorphan to produce the key intermediate, N-desmethyl-dextromethorphan, followed by remethylation using a deuterated methylating agent.[10][11]

Experimental Protocol: Synthesis via N-desmethyl-dextromethorphan

This protocol is a conceptual summary based on established methodologies.[11][12]

-

N-Demethylation of Dextromethorphan (1):

-

Dissolve Dextromethorphan hydrobromide in a biphasic system of chloroform and aqueous sodium hydroxide to obtain the free base.

-

Separate the organic layer, dry it (e.g., with sodium sulfate), and evaporate the solvent.

-

Reflux the resulting oil in toluene with an N-demethylating agent such as 2,2,2-trichloroethyl chloroformate.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, evaporate the solvent.

-

The resulting carbamate intermediate is then cleaved, often using zinc dust in a solvent like acetic acid, to yield N-desmethyl-dextromethorphan (4).

-

-

N-Methylation with Iodomethane-d3:

-

Dissolve the N-desmethyl-dextromethorphan intermediate (4) in a suitable aprotic solvent like tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the secondary amine.

-

Introduce the deuterated methylating agent, iodomethane-d3 (CD₃I), to the reaction mixture.

-

Allow the reaction to proceed until completion, which can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work up the reaction mixture to isolate the crude N-CD₃-Dextromethorphan.

-

-

Purification and Salt Formation:

-

Purify the crude product using column chromatography.

-

The purity and isotopic enrichment are confirmed using HPLC, GC-MS, and NMR.[11] Isotopic enrichment is expected to be between 97-98%.[11]

-

For improved stability and handling, the purified free base can be converted to a salt, such as the hydrochloride or hydrobromide salt, by dissolving it in a suitable solvent (e.g., ethyl acetate) and acidifying with the corresponding acid.[11][13]

-

Metabolic Pathways and the Impact of Deuteration

Dextromethorphan undergoes extensive first-pass metabolism in the liver, primarily mediated by two cytochrome P450 enzymes: CYP2D6 and CYP3A4.[1][14]

-

O-demethylation (CYP2D6): This is the principal metabolic pathway in most individuals ("extensive metabolizers").[14][15] CYP2D6 converts Dextromethorphan to its active metabolite, Dextrorphan (DXO) .[1][15] Dextrorphan is also pharmacologically active and contributes to the drug's effects.[15]

-

N-demethylation (CYP3A4): A secondary pathway involves the removal of the N-methyl group by CYP3A4 to form 3-methoxymorphinan (MEM) .[1][14]

The deuteration of the N-methyl group in Dextromethorphan-d3 directly targets the N-demethylation pathway. Due to the kinetic isotope effect, the C-D bonds in the N-trideuteriomethyl group are stronger than the C-H bonds in the N-methyl group of the parent drug. Consequently, the rate of N-demethylation by CYP3A4 is significantly reduced.

Sources

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. Dextromethorphanum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. lookchem.com [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dextromethorphan-d3 | C18H25NO | CID 12116689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Dextromethorphan-d3 HBr - CAS - 1279034-15-9 | Axios Research [axios-research.com]

- 14. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Dextromethorphan-d3 (N-methyl-d3)

Bioanalytical Standard for CYP2D6 Phenotyping and Forensic Toxicology [1]

Executive Summary & Core Identity

Dextromethorphan-d3 (DXM-d3) is the stable isotope-labeled analog of the antitussive Dextromethorphan.[1] It serves as the "Gold Standard" Internal Standard (IS) for the quantification of Dextromethorphan in biological matrices using LC-MS/MS.[1]

Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS) , where it corrects for matrix effects, ionization suppression, and extraction variability during the analysis of CYP2D6 metabolic activity.[1]

Physicochemical Profile

The following data corresponds to the N-methyl-d3 isotopologue, which is the industry standard for bioanalytical applications (e.g., Cayman Chemical Item No. ISO60204).[1][2]

| Parameter | Technical Specification |

| Compound Name | Dextromethorphan-d3 (N-methyl-d3) |

| IUPAC Name | (+)-3-methoxy-17-(methyl-d3)-9α,13α,14α-morphinan |

| CAS Number | 524713-56-2 (Free Base) |

| Molecular Formula | C₁₈H₂₂D₃NO |

| Molecular Weight | 274.42 g/mol (vs. 271.40 for unlabeled) |

| Isotopic Purity | Typically ≥99% deuterated forms (d3) |

| Solubility | Soluble in Methanol, DMSO, Chloroform; slightly soluble in water.[1][2][3] |

| pKa | ~8.3 (Amine) |

Mechanistic Insight: The Deuterium Effect

As a Senior Application Scientist, it is critical to understand where the deuterium label is located and how it impacts your assay.

The Label Position Matters (N-methyl vs. O-methyl)

While "Dextromethorphan-d3" generically refers to a tri-deuterated form, the specific position of the isotope dictates its behavior during metabolism studies.[1]

-

N-methyl-d3 (CAS 524713-56-2): The deuterium is on the piperidine ring nitrogen.[1]

-

CYP2D6 Pathway (O-demethylation): The metabolic conversion to Dextrorphan (DXO) occurs at the oxygen site.[1] Therefore, the N-methyl-d3 label is retained .[1] The resulting metabolite is Dextrorphan-d3.[1]

-

CYP3A4 Pathway (N-demethylation): The metabolic conversion to 3-Methoxymorphinan (MEM) involves removing the N-methyl group.[1][3] The label is lost .

-

-

O-methyl-d3 (Alternative Isomer):

-

If the label were on the methoxy group, CYP2D6 metabolism would remove the label entirely, rendering the metabolite indistinguishable from unlabeled Dextrorphan.[1]

-

Operational Implication: For standard quantification of the parent drug (DXM), either isomer works.[1] However, if you are synthesizing standards to track specific metabolic pathways, you must select the isomer that retains the label in your target metabolite.[1]

Metabolic Fate Diagram

The following diagram illustrates the metabolic fate of the N-methyl-d3 tracer.

Figure 1: Metabolic pathway of N-methyl-d3 Dextromethorphan.[1] Note that CYP3A4 activity removes the isotopic label.

Validated Analytical Protocol (LC-MS/MS)

This protocol is designed for high-throughput clinical research (e.g., CYP2D6 phenotyping) using plasma matrices.[1] It utilizes a Protein Precipitation (PPT) method which is cost-effective and minimizes label loss compared to aggressive SPE.[1]

A. Sample Preparation (Self-Validating Workflow)

Principle: The use of ice-cold organic solvent precipitates plasma proteins while simultaneously releasing protein-bound drugs.[1] The Internal Standard (IS) is added before precipitation to account for any entrapment losses.[1]

-

Aliquot: Transfer 50 µL of human plasma (K2EDTA) to a 96-well plate.

-

IS Spike: Add 20 µL of Dextromethorphan-d3 working solution (100 ng/mL in 50:50 MeOH:H2O).

-

Critical Step: Vortex gently for 10s to equilibrate IS with the matrix.

-

-

Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Why Formic Acid? Acidification disrupts protein binding and improves recovery of basic amines like DXM.

-

-

Agitation: Vortex vigorously for 2 minutes.

-

Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Dilute 50 µL of supernatant with 150 µL of Water (0.1% Formic Acid) in a clean plate.

B. LC-MS/MS Conditions

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1] Mobile Phase A: Water + 0.1% Formic Acid.[4][5] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

MRM Transitions (Positive ESI):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| Dextromethorphan | 272.2 | 171.1 | 35 | Quantifier |

| Dextromethorphan | 272.2 | 215.2 | 25 | Qualifier |

| DXM-d3 (IS) | 275.2 | 171.1 | 35 | Quantifier |

Technical Note on Cross-Talk: Notice that the product ion (171.1) is often the same for both the analyte and the IS. This fragment corresponds to the core morphinan structure after the loss of the amine bridge. Because the "d3" label is on the N-methyl group (part of the bridge), it is lost during fragmentation.[1]

-

Validity Check: This is acceptable because the Precursor Ions (272.2 vs 275.2) are mass-resolved by the first quadrupole (Q1).[1] Ensure your Q1 isolation window is tight (unit resolution) to prevent isotopic overlap.[1]

Analytical Workflow Diagram

Figure 2: Optimized extraction workflow for DXM quantification.

Quality Assurance & Stability

To ensure Trustworthiness in your data, adhere to these stability protocols:

-

Stock Solution Storage: DXM-d3 is stable in Methanol at -20°C for at least 3 years (Cayman Chemical data).[1] Avoid aqueous storage for stock solutions to prevent potential deuterium exchange (though C-D bonds are generally stable, acidic aqueous environments over long periods should be avoided).[1]

-

Isotopic Purity Check: Before validating the method, inject a high concentration of DXM-d3 (only) and monitor the transition for Unlabeled DXM (272->171).[1]

-

Acceptance Criteria: The response at the unlabeled channel must be < 0.5% of the LLOQ response. This ensures the IS does not contribute false positives to the analyte signal.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45038915, Dextromethorphan-d3. Retrieved from [Link][1][6]

-

Eichhold, T. H., et al. (1997).[1] Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Dextromethorphan-d3 | C18H25NO | CID 12116689 - PubChem [pubchem.ncbi.nlm.nih.gov]

Part 1: The Kinetic Isotope Effect (KIE) & Molecular Design

Title: Engineering Metabolic Resilience: A Technical Guide to the Stability of Deuterated Dextromethorphan Isotopes

Executive Summary

The incorporation of deuterium into Dextromethorphan (DM) represents a precision engineering approach to pharmacokinetics, leveraging the Deuterium Kinetic Isotope Effect (DKIE) to attenuate rapid metabolism by Cytochrome P450 2D6 (CYP2D6). This guide provides a technical deep-dive into the physicochemical basis, metabolic stability profiling, and quality assurance protocols required to validate deuterated DM isotopologues (e.g., d3-DM, d6-DM).

The stability of deuterated Dextromethorphan is grounded in the fundamental physics of the Carbon-Deuterium (C-D) bond.

The Zero-Point Energy Advantage

The C-D bond is shorter and stronger than the C-H bond. This is due to the greater reduced mass (

-

Vibrational Frequency: The heavier isotope lowers the vibrational frequency (

) of the bond. -

Zero-Point Energy (ZPE): Since

, the C-D bond sits deeper in the potential energy well.[1] -

Activation Energy (

): To break the bond (e.g., during CYP2D6 oxidation), the system must overcome a larger energy barrier.

Quantitative Impact:

The theoretical maximum Primary KIE (

Structural Targeting: The Methoxy Group

Dextromethorphan is rapidly metabolized to Dextrorphan (DXO) via O-demethylation . This reaction involves the abstraction of a hydrogen atom from the methoxy group (

-

Strategy: Replacing the methoxy hydrogens with deuterium (

) creates a "metabolic roadblock." -

Secondary Target: N-demethylation (mediated by CYP3A4) is a minor pathway but can become relevant if O-demethylation is blocked. Hexadeuterated variants (d6-DM) often target the N-methyl group as well.

Part 2: Metabolic Stability Pathways

The following diagram illustrates the metabolic divergence between standard Dextromethorphan and its deuterated counterpart, highlighting the enzymatic blockade.

Figure 1: Metabolic pathway divergence.[2][3] The red dotted line indicates the primary kinetic isotope effect retarding CYP2D6-mediated O-demethylation.

Part 3: Chemical Stability & Isotopic Integrity

While metabolic stability is the goal, isotopic stability (resistance to D-H exchange) is the prerequisite.

D-H Exchange Risks

Deuterium placed on heteroatoms (O-D, N-D) or alpha to carbonyls is susceptible to rapid exchange with solvent protons (

-

DM Advantage: The deuterium atoms in the methoxy group (

) of Dextromethorphan are chemically inert to exchange under physiological conditions (pH 7.4) and standard storage conditions. They are not acidic. -

Risk Mitigation: During synthesis involving strong acids or bases, isotopic scrambling can occur.

Quality Control Protocol: Isotopic Purity

Objective: Ensure >98% isotopic enrichment and no scrambling.

Methodology:

-

High-Resolution Mass Spectrometry (HRMS):

-

Analyze the isotopologue distribution (

, -

Calculate the ratio of the desired isotopologue (e.g., d3) to the d0 (unlabeled) impurity.

-

-

H-NMR Spectroscopy:

-

The "Silent" Test: Deuterium is silent in proton NMR.

-

Integrate the signal at the methoxy position (

ppm). -

Pass Criteria: The signal should be absent (or <1% integral relative to the aromatic protons) in a fully deuterated sample.

-

Part 4: Experimental Protocols (Metabolic Stability)

To quantify the stability advantage, a comparative Microsomal Stability Assay is required.

Protocol: Comparative Intrinsic Clearance ( )[2][4]

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Test Compounds: Dextromethorphan (d0) and Deuterated-DM (d3/d6).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Quench Solution: Acetonitrile with Internal Standard (e.g., Verapamil).

Workflow:

-

Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (1

M final). Equilibrate at 37°C for 5 min. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 -

Quenching: Immediately transfer aliquot into 150

L ice-cold Quench Solution. -

Analysis: Centrifuge (4000 rpm, 15 min). Analyze supernatant via LC-MS/MS (MRM mode monitoring parent depletion).

Data Analysis & Visualization:

Plot

Expected Results Table:

| Parameter | Standard DM (d0) | Deuterated DM (d3/d6) | Interpretation |

| ~15 - 20 | > 45 | Significant stabilization | |

| High (>50) | Low (<15) | Reduced clearance | |

| Metabolite Ratio | High DXO formation | Low DXO / Trace MEM | Pathway blockade confirmed |

Part 5: Workflow Visualization

The following diagram outlines the integrated development lifecycle for validating deuterated DM stability.

Figure 2: Integrated workflow for synthesis, validation, and stability assessment of deuterated isotopes.

References

-

Tung, R. (2010). The Development of Deuterium-Containing Drugs. Innovations in Pharmaceutical Technology. Link (Note: General principle grounding).

-

FDA. (2010). Nuedexta (dextromethorphan hydrobromide and quinidine sulfate) Prescribing Information. U.S. Food and Drug Administration.[4][5] Link (Grounding for DM/Quinidine mechanism).

-

Gantt, S. et al. (2017). Deuterium in Drug Discovery and Development.[6][7] Annual Reports in Medicinal Chemistry. Link

-

Pope, H.G. et al. (2004). Pharmacokinetics of dextromethorphan: clinical and forensic aspects. Journal of Clinical Psychopharmacology. Link

-

Avanir Pharmaceuticals. (2015). AVP-786 Clinical Trials and Mechanism. ClinicalTrials.gov. Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 5. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

Technical Guide: Applications of Dextromethorphan-d3 in Forensic Toxicology

Executive Summary

This technical guide details the application of Dextromethorphan-d3 (DXM-d3) as a stable isotope-labeled internal standard (SIL-IS) in forensic toxicology. It addresses the critical need for precision in distinguishing therapeutic ingestion from recreational abuse (the "dissociative plateau") and the metabolic phenotyping of CYP2D6 activity. By leveraging the physicochemical properties of DXM-d3, laboratories can mitigate electrospray ionization (ESI) suppression and achieve high-confidence quantitation in complex biological matrices (post-mortem blood, urine, and oral fluid).

Part 1: The Physicochemical Basis of Isotopic Correction

The Role of Dextromethorphan-d3

In forensic analysis, matrix effects—specifically ion suppression or enhancement—compromise the accuracy of LC-MS/MS quantitation. Dextromethorphan-d3 (CAS: 524713-56-2) serves as a metrological anchor.[1] It is chemically identical to the analyte, Dextromethorphan (DXM), except for the substitution of three hydrogen atoms with deuterium on the N-methyl group (typically).

-

Chemical Identity: (9

,13 -

Mass Shift: The substitution provides a mass shift of +3 Da (Precursor

vs.

Mechanism of Matrix Correction

The primary utility of DXM-d3 lies in its ability to co-elute (or nearly co-elute) with native DXM. In ESI, co-eluting matrix components (e.g., phospholipids in plasma, putrefactive amines in post-mortem blood) compete for charge in the ionization droplet.

-

Causality: Because DXM-d3 experiences the exact same ionization environment and suppression forces as the analyte at the moment of elution, the ratio of Analyte Area/IS Area remains constant, even if absolute signal intensity drops by 50% or more.

Critical Consideration (The Isotope Effect): Deuterium is slightly more hydrophilic than hydrogen. On high-efficiency C18 columns, DXM-d3 may elute slightly earlier than native DXM. If this separation is too large (>0.1 min), the IS may not experience the same matrix suppression peak as the analyte. Method validation must confirm retention time alignment.

Part 2: Validated Analytical Methodologies

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation for forensic samples to minimize matrix contamination.

Protocol: Self-Validating Extraction Workflow

-

Aliquot: Transfer 200

L of sample (blood/urine) to a borosilicate glass tube. -

Internal Standard Spike: Add 20

L of DXM-d3 working solution (1.0 -

Alkalinization: Add 200

L of 0.1 M Carbonate Buffer (pH 9.5) or dilute Ammonium Hydroxide.-

Mechanism:[3] DXM is a weak base (pKa

8.3). High pH drives the molecule into its uncharged, non-polar state, facilitating transfer to the organic phase.

-

-

Extraction: Add 2 mL of extraction solvent (e.g., n-Butyl Chloride or Hexane:Ethyl Acetate 90:10). Vortex for 5 minutes. Centrifuge at 3000g for 10 minutes.

-

Reconstitution: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100

L Mobile Phase Initial Conditions (e.g., 90% Water / 10% ACN with 0.1% Formic Acid).

LC-MS/MS Quantitation Parameters

The following Multiple Reaction Monitoring (MRM) transitions are standard for differentiating the deuterated standard from the native drug.

Table 1: MRM Transitions for DXM and DXM-d3

| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| Dextromethorphan | 272.2 | 171.1 | 215.2 | 35 / 25 |

| Dextromethorphan-d3 | 275.2 | 171.1* | 215.2** | 35 / 25 |

| Dextrorphan (Metabolite) | 258.2 | 157.1 | 133.1 | 40 / 50 |

*Note on Crosstalk: If the transition 275.2

Part 3: Forensic Applications & Interpretation

Differentiating Abuse from Therapy

Therapeutic serum concentrations of DXM typically range from 10–40 ng/mL.[4] In cases of recreational abuse (seeking "Plateau" effects), levels can exceed 500–1500 ng/mL. DXM-d3 allows for linear calibration curves extending up to 2000 ng/mL without detector saturation issues common in non-IS corrected methods.

CYP2D6 Phenotyping

DXM is metabolized to Dextrorphan (DXO) via CYP2D6.[3][4][5] The metabolic ratio (MR) of DXM/DXO in urine or blood is a definitive marker for CYP2D6 phenotype.

-

Poor Metabolizers (PM): High DXM, Low DXO (MR > 0.3). Risk of toxicity at therapeutic doses.

-

Extensive Metabolizers (EM): Low DXM, High DXO (MR < 0.3).

-

Forensic Relevance: In post-mortem toxicology, a high DXM concentration might suggest overdose. However, if the DXM/DXO ratio indicates a "Poor Metabolizer," the high level may be due to genetic accumulation rather than acute abuse.

Part 4: Visualization of Workflows

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample intake to mass spectral detection, highlighting the integration of the Internal Standard.

Figure 1: Step-by-step extraction and analysis workflow utilizing DXM-d3 for matrix correction.

Metabolic Pathway & Phenotyping

Understanding the metabolic fate of DXM is crucial for interpreting toxicological results.

Figure 2: Metabolic pathway of Dextromethorphan. The CYP2D6 conversion to Dextrorphan is the rate-limiting step used for phenotyping.

References

-

Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry. Source: PubMed / Journal of Mass Spectrometry URL:[Link]

-

Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. Source: Drug Metabolism Reviews URL:[Link]

Sources

Technical Guide: Dextromethorphan-d3 as a Stable Isotope Labeled Internal Standard

The following technical guide details the application of Dextromethorphan-d3 (DXM-d3) as an internal standard.

Executive Summary

Dextromethorphan-d3 (DXM-d3) serves as the critical reference anchor in the quantitative bioanalysis of Dextromethorphan (DXM), a primary probe substrate for Cytochrome P450 2D6 (CYP2D6) phenotyping and a widely used antitussive. This guide delineates the physicochemical rationale, mass spectrometric behavior, and validated workflows for utilizing DXM-d3 to mitigate matrix effects and ensure regulatory-grade data integrity in LC-MS/MS assays.

Key Distinction: While various isotopologues exist, this guide focuses on the industry-standard N-methyl-d3 isotopologue (

Physicochemical Profile & Isotopic Architecture

Structural Specifications

The utility of DXM-d3 relies on its chemical equivalence to the analyte combined with a distinct mass shift that prevents spectral overlap.

| Property | Dextromethorphan (Analyte) | Dextromethorphan-d3 (IS) |

| CAS Number | 125-71-3 | 524713-56-2 |

| Formula | ||

| Molar Mass | 271.4 g/mol | 274.4 g/mol |

| Label Position | N/A | N-methyl group ( |

| pKa | 8.3 (Amine) | 8.3 (Amine) |

| LogP | ~3.4 | ~3.4 |

Visualization of Isotopic Labeling

The following diagram illustrates the structural difference, highlighting the

Caption: Structural comparison highlighting the N-methyl-d3 substitution responsible for the +3 Da mass shift.

Mass Spectrometry & Fragmentation Mechanics

The "Loss of Label" Phenomenon

A critical technical nuance in DXM-d3 analysis is the fragmentation pathway. Upon Collision-Induced Dissociation (CID), the morphinan core typically undergoes a loss of the amine bridge.

-

Analyte (d0):

272 -

Internal Standard (d3):

275

Critical Insight: Because the label is located on the N-methyl group, and this group is lost during the primary fragmentation event, the product ion (

MRM Transition Table

The following transitions are recommended for a Triple Quadrupole (QqQ) workflow:

| Compound | Polarity | Precursor ( | Product ( | Collision Energy (eV) | Role |

| DXM (d0) | ESI (+) | 272.2 | 215.1 | 35 | Quantifier |

| DXM (d0) | ESI (+) | 272.2 | 171.1 | 45 | Qualifier |

| DXM-d3 (IS) | ESI (+) | 275.2 | 215.1 | 35 | Quantifier |

| DXM-d3 (IS) | ESI (+) | 275.2 | 171.1 | 45 | Qualifier |

Analytical Workflow & Protocol

Sample Preparation (Protein Precipitation)

This protocol minimizes processing time while maintaining high recovery (>85%), suitable for high-throughput CYP2D6 phenotyping.

Reagents:

-

Stock IS Solution: 100 µg/mL DXM-d3 in Methanol.

-

Working IS Solution: 100 ng/mL DXM-d3 in Acetonitrile (ACN).

-

Matrix: Human Plasma (

EDTA).

Step-by-Step Protocol:

-

Aliquot: Transfer 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.

-

IS Addition & Precipitation: Add 200 µL of Working IS Solution (ACN containing DXM-d3).

-

Vortex: Mix vigorously for 30 seconds at 1500 rpm.

-

Centrifugation: Centrifuge at 4,000

g for 10 minutes at 4°C. -

Transfer: Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Dilution (Optional): If peak shapes are poor due to strong solvent effects, dilute the supernatant 1:1 with 0.1% Formic Acid in water.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B (Re-equilibration)

-

Workflow Diagram

Caption: Integrated workflow for plasma extraction and LC-MS/MS quantification of DXM using DXM-d3.

Validation & Troubleshooting

Deuterium Isotope Effect on Retention

Deuterated isotopologues often exhibit slightly shorter retention times than their non-deuterated counterparts on reverse-phase columns due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.

-

Observation: DXM-d3 may elute 0.05–0.1 minutes earlier than DXM.

-

Impact: If the shift is too large, the IS may not perfectly compensate for matrix effects (ion suppression zones) that occur exactly at the analyte's retention time.

-

Mitigation: Use UPLC/UHPLC with sharp gradients to minimize peak width, ensuring the overlap is sufficient.

Isotopic Purity & Cross-Talk

-

Forward Cross-Talk (Impurity): If the DXM-d3 standard contains unlabeled DXM (d0), it will contribute to the analyte signal, artificially inflating the Lower Limit of Quantitation (LLOQ).

-

Requirement: Use IS with

99.5% isotopic purity.

-

-

Reverse Cross-Talk (M+3 Contribution): High concentrations of DXM (d0) can produce an M+3 isotope peak (due to natural

,-

Calculation: The theoretical contribution of d0 to the M+3 channel is approximately 0.2–0.5%. In high-concentration samples (>1000 ng/mL), this can bias the IS response.

-

Solution: Ensure the IS concentration is sufficiently high (e.g., 50–100 ng/mL) so that the M+3 contribution from the analyte is negligible relative to the IS signal.

-

References

-

Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates. National Institutes of Health (NIH). [Link]

-

Determination of Dextromethorphan in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology. [Link]

-

Simultaneous quantification of dextromethorphan and its metabolites in human plasma. Journal of Chromatography B. [Link]

Sources

Isotopic Purity Requirements for Dextromethorphan-d3: A Technical Guide

Executive Summary

Dextromethorphan-d3 (DXM-d3) represents a critical class of deuterated pharmacophores designed to leverage the Kinetic Isotope Effect (KIE). By substituting protium (

However, the therapeutic advantage of DXM-d3 is entirely dependent on isotopic purity . Unlike standard chemical impurities, "isotopic impurities" (specifically the non-deuterated isotopologue, D0) are metabolically active and can disproportionately skew pharmacokinetic (PK) profiles. This guide outlines the rigorous purity standards, analytical protocols, and regulatory frameworks required to validate DXM-d3 for clinical and research applications.

Part 1: The Mechanistic Rationale[1]

To understand purity requirements, one must first understand the metabolic failure mode of the parent drug.[1] Dextromethorphan (DXM) is rapidly metabolized by CYP2D6 into Dextrorphan (DXO). This conversion is so efficient in "extensive metabolizers" (EMs) that the parent drug's half-life is short, necessitating frequent dosing or co-administration with enzyme inhibitors (e.g., quinidine).

The Deuterium Solution: The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of deuterium.[1] Breaking the C-D bond during the rate-limiting step of O-demethylation requires significantly more activation energy.[1]

-

Target: The methoxy group (-OCH

-

Result: The metabolic shunt is blocked, forcing clearance through slower, secondary pathways (e.g., CYP3A4 N-demethylation) or renal excretion, thereby extending the plasma half-life of the parent compound.

Figure 1: Metabolic Pathway & KIE Impact

The following diagram illustrates the metabolic divergence between standard DXM and DXM-d3.

Caption: Comparative metabolism showing the Kinetic Isotope Effect (KIE) blocking the CYP2D6 pathway for DXM-d3.

Part 2: Defining Isotopic Purity Standards

In deuterated drug development, "purity" has two distinct dimensions:

-

Chemical Purity: Absence of side products (e.g., unreacted phenol precursors).

-

Isotopic Purity (Enrichment): The absence of hydrogen at the labeled position.[1]

The "D0 Cliff"

The most critical impurity in DXM-d3 is D0 (non-deuterated DXM) .[1] Because D0 is metabolized 10-20x faster than D3, even a small contamination (e.g., 5%) can dominate the "first-pass" metabolic profile, leading to unpredictable plasma concentrations.

Standard Specification:

For clinical candidates, the industry standard for isotopic enrichment is

Table 1: Isotopologue Specifications for DXM-d3

| Parameter | Grade: Research | Grade: cGMP / Clinical | Rationale |

| Chemical Purity | > 98.0% | > 99.5% | Standard ICH guidelines for drug substances.[1] |

| Isotopic Enrichment | > 98.0 atom % D | > 99.0 atom % D | Minimizes D0/D1 contribution to PK variability.[1] |

| D0 Isotopologue | < 1.0% | < 0.1% | D0 is the "metabolic leak" that must be plugged.[1] |

| D1/D2 Isotopologues | Report Value | < 0.5% combined | Incomplete deuteration reduces KIE efficiency.[1] |

| Proton NMR | Confirm Structure | No -OCH | Verifies absence of protons at the metabolic site.[1] |

Part 3: Analytical Protocols & Validation

Trustworthiness in data comes from self-validating protocols. You cannot rely on a Certificate of Analysis (CoA) from a synthesis vendor without internal verification using High-Resolution Mass Spectrometry (HRMS).

Protocol: Isotopologue Quantification via LC-HRMS

Objective: To quantify the ratio of D0, D1, D2, and D3 species.

1. Sample Preparation:

-

Dissolve 1 mg DXM-d3 in 1 mL Methanol (LC-MS grade).

-

Dilute to 100 ng/mL in 0.1% Formic Acid / Water.[1]

2. Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.

-

Mobile Phase: Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).

-

Note: Deuterated and non-deuterated isotopologues often co-elute or have slight retention time shifts due to the deuterium isotope effect on lipophilicity.[1]

3. Mass Spectrometry Settings (Q-TOF or Orbitrap):

-

Mode: Positive Electrospray Ionization (ESI+).[1]

-

Target Ions (M+H)+:

-

D0 (DXM): m/z 272.19

-

D1: m/z 273.20

-

D2: m/z 274.20

-

D3: m/z 275.21

-

-

Resolution: > 30,000 FWHM to resolve isotopic fine structure and eliminate interference from naturally occurring

C isotopes of the D0 species.

4. Calculation (The Self-Validating Step):

Do not simply integrate peak areas. You must correct for the natural abundance of

-

The M+1 peak of D0 (due to

C) overlaps with the M+0 peak of D1.[1] -

Correction Formula:

(Assuming ~19 carbons contributing ~1.1% each to the M+1 abundance).

Figure 2: Analytical Validation Workflow

Caption: Parallel analytical workflow ensuring both structural integrity (NMR) and isotopologue purity (HRMS).

Part 4: Regulatory & Clinical Implications[1]

The FDA regulates deuterated drugs as New Chemical Entities (NCEs) , not merely as variations of the parent drug.[1] This provides regulatory exclusivity but demands rigorous CMC (Chemistry, Manufacturing, and Controls) data.

The "Deuterium Switch" & 505(b)(2)

Under the 505(b)(2) pathway, sponsors can rely on the safety/efficacy data of the parent DXM for systemic effects but must provide new data bridging the PK differences.[1][2]

-

Requirement: You must prove that the deuterated impurity (D0) does not exceed the levels found in the approved parent drug (which is 100% D0).[1]

-

Challenge: While D0 is safe (it's just DXM), variable levels of D0 in a D3 product lead to batch-to-batch PK variability . If Batch A has 0.1% D0 and Batch B has 2.0% D0, the metabolic profile in extensive metabolizers will differ significantly.[1]

Isotopic Scrambling

During manufacturing or storage, deuterium at the O-methyl position is relatively stable. However, acidic conditions during synthesis can cause H/D exchange .

-

Control Strategy: Manufacturing processes must avoid strong protic acids after the deuteration step.[1] Stability testing must include stress testing for H/D exchange in aqueous media.[1]

References

-

Food and Drug Administration (FDA). (2017).[1] Deuterated Drug Products: Chemistry, Manufacturing, and Controls Guidance for Industry. U.S. Department of Health and Human Services.[1][3] [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[1] Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Avanir Pharmaceuticals. (2015).[1] AVP-786: Deuterated Dextromethorphan for the Treatment of Agitation in Patients with Dementia of the Alzheimer’s Type.[1][4][5][6] ClinicalTrials.gov Identifier: NCT02442765.[1] [Link]

-

Pope, N. D. (2010). Generic Substitution of Narrow Therapeutic Index Drugs.[1] US Pharmacist, 35(6), HS-12-HS-19. (Contextualizing PK variability risks). [Link]

-

Kushner, D. J., Baker, A., & Dunstall, T. G. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology, 77(2), 79-88. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. salamandra.net [salamandra.net]

- 3. Federal Register :: Guidance for Industry on Drug Substance Chemistry, Manufacturing, and Controls Information; Availability [federalregister.gov]

- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 5. AVP-786 as a promising treatment option for Alzheimer's Disease including agitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuteration may reduce the efficacy of dextromethorphan in treating agitation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Dextromethorphan-d3: Solubility Profiling & Standard Preparation Guide

Topic: Dextromethorphan-d3 Solubility in Methanol and Water Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]

Executive Summary

In quantitative bioanalysis—specifically LC-MS/MS assays for antitussives or psychotropics—Dextromethorphan-d3 (DXM-d3) serves as the critical internal standard (IS).[1][2] Its physicochemical behavior mirrors the non-deuterated analyte, Dextromethorphan (DXM), ensuring that matrix effects, extraction recovery, and ionization efficiency are normalized accurately.[1]

This guide addresses the solubility dichotomy of DXM-d3: its high affinity for protic organic solvents like methanol (ideal for stock preparation) versus its conditional solubility in water (dependent on pH and salt form).[1] Failure to respect these solubility boundaries can lead to silent precipitation, non-linear calibration curves, and failed assay reproducibility.[1]

Physicochemical Foundations

To master the solubility of DXM-d3, one must understand the molecule's ionization profile.[1] The deuteration of the N-methyl group (

| Parameter | Value (Approx.) | Implication for Solubility |

| Chemical Form | Hydrobromide Monohydrate (Salt) | Water soluble (pH dependent) |

| Chemical Form | Free Base | Water insoluble; Lipophilic |

| pKa | ~8.9 - 9.8 (Amine) | Positively charged at pH < 8; Neutral at pH > 10 |

| LogP (Octanol/Water) | ~3.4 - 4.2 | High lipophilicity; prefers organic solvents |

| Molecular Weight | 274.4 g/mol (d3-Base) | Slightly heavier than DXM (271.[1][2][3][4][5]4) |

The Isotope Effect

While theoretically, deuteration lowers vibrational energy and can slightly depress solubility (the Ubbelohde effect), in practical analytical chemistry (µg/mL to ng/mL range), DXM-d3 behaves identically to DXM .[1] Protocols for DXM can be applied directly to DXM-d3.[1]

Solubility in Methanol: The Primary Vehicle

Methanol is the industry-standard solvent for primary stock solutions of DXM-d3.[1]

-

Solubility Capacity: DXM (as Hydrobromide) is freely soluble in methanol.[1] Concentrations >10 mg/mL are easily achievable, though commercial standards are typically supplied at 100 µg/mL or 1 mg/mL .[1]

-

Mechanism: The hydroxyl group of methanol interacts favorably with the amine salts, while the methyl group accommodates the lipophilic morphinan backbone.

-

Stability: Methanolic solutions of DXM-d3 are highly stable at -20°C (typically ≥3 years).[1] Methanol prevents the hydrolysis risks associated with aqueous storage and inhibits bacterial growth.

Critical Protocol: Stock Solution Preparation

-

Solvent Grade: LC-MS Grade Methanol (Avoid HPLC grade if MS detection is used to prevent sodium adduct formation).[1]

-

Container: Amber borosilicate glass (Type I).[1] Avoid plastics for long-term storage to prevent sorption, although DXM is less prone to this than hydrophobic peptides.[1]

Solubility in Water: The Aqueous Limit

Water solubility is the most common point of failure. It is strictly governed by the Salt Form and pH .

A. The Salt Factor

-

DXM-d3 Hydrobromide (HBr): Sparingly soluble in water (~1.5 g/100 mL or 15 mg/mL at 25°C).[1] This is sufficient for working solutions but risky for high-concentration stocks.[1]

-

DXM-d3 Free Base: Practically insoluble in water.[1]

B. The pH Trap

DXM is a weak base.[1]

-

Acidic Conditions (pH < 7): The tertiary amine is protonated (

).[1] The molecule is ionic and water-soluble.[1] -

Alkaline Conditions (pH > 9): The amine deprotonates to the free base.[1] Solubility plummets, causing precipitation.[1]

Figure 1: The pH-dependent solubility logic for Dextromethorphan-d3. Maintaining pH < 8 is critical for aqueous stability.[1]

Strategic Protocol: From Solid to Spiking Solution

This workflow ensures scientific integrity by using Methanol as the carrier and Water only as a diluent under controlled conditions.

Step 1: Primary Stock (1.0 mg/mL) [1]

-

Weigh 1.0 mg of Dextromethorphan-d3 (HBr salt) into a 2 mL amber glass vial.

-

Add 1.0 mL of Methanol (LC-MS Grade) .

-

Vortex for 30 seconds. Sonicate for 1 minute to ensure complete dissolution.

-

Validation: Inspect for floating particulates.[1] Solution should be clear.

Step 2: Working Standard (10 µg/mL)

-

Pipette 100 µL of Primary Stock.

-

Dilute with 9.9 mL of 50:50 Methanol:Water (v/v) .

Step 3: Internal Standard Spiking Solution (100 ng/mL)

-

Dilute the Working Standard into the precipitation solvent (usually Acetonitrile or Methanol ) if performing protein precipitation.[1]

-

OR: If diluting into aqueous buffer, ensure the buffer pH is ≤ 6.0 .

Figure 2: Recommended dilution workflow to maintain solubility and stability.

Troubleshooting & Stability

| Issue | Cause | Corrective Action |

| Precipitation in Aqueous Dilution | pH is too high (> 8.[1]0) or concentration > 10 mg/mL.[1][8] | Acidify water with 0.1% Formic Acid. Ensure concentration is < 1 mg/mL for aqueous mixes.[1] |

| Loss of Signal (Adsorption) | Low concentration (< 10 ng/mL) in 100% aqueous solution stored in plastic.[1] | Always keep at least 20% organic solvent (MeOH) in stored solutions.[1] Use silanized glass if 100% aqueous is mandatory.[1] |

| Peak Splitting | Injection solvent strength is stronger than mobile phase.[1] | If injecting 100% Methanol stock, reduce injection volume or dilute sample with water to match initial gradient conditions. |

References

-

Cayman Chemical. Dextromethorphan-d3 (CRM) Product Information & Safety Data Sheet.[1] Retrieved from [1]

-

PubChem. Dextromethorphan Hydrobromide - Chemical and Physical Properties.[1][9] National Library of Medicine.[1] Retrieved from [1]

-

United States Pharmacopeia (USP). Dextromethorphan Hydrobromide Monograph.[1] (Standard solubility definitions: "Sparingly soluble in water, freely soluble in alcohol").[1][6][9]

-

Cerilliant. Dextromethorphan-D3 Solution - Certificate of Analysis. Retrieved from [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Description and Solubility - D [drugfuture.com]

- 7. Dextromethorphan (PIM 179) [inchem.org]

- 8. jetir.org [jetir.org]

- 9. Dextromethorphan Hydrobromide | C18H26BrNO | CID 5464025 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity MRM Quantitation of Dextromethorphan-d3 in Human Plasma

Executive Summary

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Dextromethorphan (DXM) using its deuterated analog, Dextromethorphan-d3 (DXM-d3), as an Internal Standard (IS).

DXM is a widely used antitussive and a primary probe drug for phenotyping Cytochrome P450 2D6 (CYP2D6) activity. Accurate quantification is critical for pharmacokinetic (PK) profiling and metabolic phenotyping. This guide prioritizes the Multiple Reaction Monitoring (MRM) transitions required for high-specificity detection, addressing the common challenge of isotopic interference and matrix effects in biological samples.

Scientific Mechanism & Fragmentation Logic

The Role of the Internal Standard (DXM-d3)

In electrospray ionization (ESI), matrix components (phospholipids, salts) can suppress or enhance ionization efficiency. DXM-d3 is chemically identical to DXM except for a mass shift of +3 Da (typically on the N-methyl group). It co-elutes with DXM, experiencing the exact same matrix effects at the exact same time, thereby normalizing quantification errors.

Fragmentation Pathway

Dextromethorphan (

-

Native DXM (272.2): The loss of the amine bridge (

, 57 Da) yields the characteristic morphinan core fragment at -

DXM-d3 (275.2): The deuterium label is typically located on the N-methyl group. Upon collision-induced dissociation (CID), if the nitrogen-containing bridge is lost, the label is also lost. Consequently, the product ion for the IS is often isobaric with the native product ion (e.g., 215.2 or 171.1).

-

Critical Implication: Specificity relies entirely on the Quadrupole 1 (Q1) selection of the precursor masses (272.2 vs. 275.2).

-

Figure 1: Fragmentation logic showing how Q1 provides specificity even when product ions are identical.

MRM Transition Parameters

The following transitions are optimized for a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Altis, Waters Xevo).

Table 1: Optimized MRM Transitions

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Role | CE (V) | DP (V) | Dwell Time (ms) |

| Dextromethorphan | 272.2 | 171.1 | Quantifier | 35 | 60 | 50 |

| Dextromethorphan | 272.2 | 215.2 | Qualifier | 28 | 60 | 50 |

| Dextromethorphan | 272.2 | 147.1 | Qualifier | 45 | 60 | 50 |

| DXM-d3 (IS) | 275.2 | 171.1 | Quantifier | 35 | 60 | 50 |

| DXM-d3 (IS) | 275.2 | 215.2 | Qualifier | 28 | 60 | 50 |

-

Note on Polarity: Positive Ion Mode (ESI+).

-

Collision Gas (CAD): Medium/High (Instrument dependent).

-

Source Temperature: 500°C - 600°C (High temp required for efficient desolvation of amines).

Experimental Protocol

Reagents & Standards

-

Reference Standard: Dextromethorphan Hydrobromide (USP Grade).

-

Internal Standard: Dextromethorphan-d3 (N-methyl-d3).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Liquid Chromatography Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (

mm, 1.7 µm) or equivalent. -

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

4.0 min: 90% B

-

4.1 min: 10% B

-

6.0 min: Stop

-

Sample Preparation (Protein Precipitation)

This method uses Protein Precipitation (PPT) for high throughput. For higher sensitivity (<0.1 ng/mL), Liquid-Liquid Extraction (LLE) with n-butyl chloride is recommended [1].

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

-

Spike IS: Add 20 µL of DXM-d3 Working Solution (50 ng/mL in 50:50 MeOH:H2O).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile.

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifuge: 4000 rpm for 10 minutes at 4°C.

-

Transfer: Move 100 µL of supernatant to a fresh plate.

-

Dilute: Add 100 µL of Mobile Phase A (Water + 0.1% FA) to match initial mobile phase composition (prevents peak fronting).

-

Inject: 5 µL.

Figure 2: High-throughput Protein Precipitation Workflow.

Critical Considerations & Troubleshooting

Isotopic Interference (The "M+3" Effect)

Native DXM contains natural isotopes (

-

Risk: In "Poor Metabolizer" (PM) phenotypes, native DXM concentrations can be very high (>100 ng/mL). The M+3 contribution (approx. 0.2% of native signal) may artificially inflate the IS signal.

-

Solution: Ensure the IS concentration is sufficiently high (e.g., 50 ng/mL) so that the M+3 contribution from the native drug is negligible (<5% of IS area) even at ULOQ (Upper Limit of Quantification).

Metabolite Separation

DXM is metabolized to Dextrorphan (DXO).

-

DXO Mass: MW 257. Precursor 258.

-

Interference: While masses differ, in-source fragmentation of DXM can sometimes yield DXO-like ions.

-

Requirement: Chromatographic separation is essential. DXM (more hydrophobic) typically elutes after DXO on a C18 column. Ensure baseline resolution (

).

Carryover

DXM is a "sticky" basic amine.

-

Mitigation: Use a needle wash with high organic strength and low pH (e.g., 50:50 MeOH:ACN + 0.5% Formic Acid).

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5] [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5360545, Dextromethorphan. [Link]

-

Eichhold, T. H., et al. (2010). Simultaneous quantification of dextromethorphan and its metabolites in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of Chromatography B. [Link]

Sources

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

Application Note & Protocol: High-Fidelity Quantification of Dextromethorphan in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry Utilizing a Deuterated Internal Standard

Abstract

This comprehensive guide details a robust and validated methodology for the extraction and quantification of dextromethorphan (DXM) in human plasma. Specifically designed for researchers, scientists, and drug development professionals, this document elucidates a protocol centered around Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The cornerstone of this method is the integration of a deuterated internal standard, dextromethorphan-d3 (DXM-d3), to ensure the highest fidelity of analytical results. This note moves beyond a mere recitation of steps to explain the underlying scientific principles and rationale for key procedural choices, thereby providing a self-validating framework for implementation in bioanalytical laboratories.

Introduction: The Imperative for Precision in Dextromethorphan Bioanalysis

Dextromethorphan (DXM) is a widely utilized antitussive agent, available in numerous over-the-counter and prescription formulations.[1][2] Accurate determination of its plasma concentrations is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The complexity of the plasma matrix, however, presents significant analytical challenges, including the potential for ion suppression or enhancement in mass spectrometry-based assays.[3]

To surmount these obstacles, the use of a stable isotope-labeled (SIL) internal standard is not merely a recommendation but a necessity for achieving reliable and reproducible data.[3] Deuterated internal standards, such as DXM-d3, are the gold standard in LC-MS analysis.[4][5] Exhibiting nearly identical chemical and physical properties to the analyte, the SIL internal standard co-elutes chromatographically and experiences similar extraction efficiencies and matrix effects. This co-behavior allows for the normalization of variability throughout the sample preparation and analysis workflow, leading to superior accuracy and precision.[4][5] This application note will detail a complete workflow, from sample preparation to data analysis, for the accurate quantification of dextromethorphan in human plasma.

Strategic Selection of the Extraction Methodology: A Comparative Overview

The initial and most critical phase in the bioanalysis of dextromethorphan from plasma is the effective isolation of the analyte from endogenous matrix components such as proteins, lipids, and salts. Several techniques are available, each with inherent advantages and disadvantages.

-

Protein Precipitation (PPT): This method involves the addition of an organic solvent, typically acetonitrile, to denature and precipitate plasma proteins.[1] While simple, rapid, and cost-effective, PPT often results in a less clean extract, leaving behind phospholipids and other matrix components that can cause significant ion suppression in the MS source. For dextromethorphan analysis, while acetonitrile precipitation can be used, it may lead to lower recovery and greater matrix effects compared to other techniques.[1]

-

Liquid-Liquid Extraction (LLE): LLE partitions the analyte of interest between two immiscible liquid phases. For dextromethorphan, a common approach involves adjusting the plasma pH to an alkaline state and extracting with an organic solvent like n-butyl chloride or a mixture of n-heptane and ethyl acetate.[6][7] LLE can provide a cleaner sample than PPT. However, it can be labor-intensive, may require a dry-down and reconstitution step, and the choice of solvent is critical to ensure high recovery and selectivity.[8] Semi-automated LLE procedures have been developed to improve throughput.[8][9]

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte from the liquid sample, followed by elution with a suitable solvent. This technique is highly selective and can yield exceptionally clean extracts, significantly reducing matrix effects and improving assay sensitivity.[2][10] For dextromethorphan, a cation-exchange SPE sorbent is highly effective due to the basic nature of the molecule.[2] While potentially more expensive and requiring more upfront method development than PPT or LLE, the superior cleanliness of the final extract and the high reproducibility make SPE the preferred method for robust, high-stakes bioanalytical studies.[2]

Rationale for Recommending Solid-Phase Extraction: For this application note, we will detail a protocol based on Solid-Phase Extraction (SPE). The rationale for this choice is grounded in the pursuit of the highest data quality. The cleanliness of the extracts obtained from SPE minimizes the risk of matrix-induced ion suppression, leading to enhanced sensitivity and reproducibility, which are critical for clinical and pharmaceutical research.[2]

The Principle of Deuterated Internal Standards in LC-MS/MS

The use of a deuterated internal standard is fundamental to the accuracy of this method. Here's a breakdown of the principle:

-

Addition at the Outset: A known concentration of the deuterated internal standard (e.g., dextromethorphan-d3) is added to the plasma sample before any extraction steps.[11]

-

Identical Behavior, Different Mass: Because deuterium is a stable, non-radioactive isotope of hydrogen, the deuterated standard is chemically identical to dextromethorphan.[4][5] Consequently, it behaves identically during extraction, chromatography, and ionization.[4] However, due to the presence of deuterium atoms, it has a slightly higher mass.

-

Co-elution and Differential Detection: The analyte and the internal standard co-elute from the LC column. In the mass spectrometer, they are differentiated by their mass-to-charge ratios (m/z).[6]

-

Ratio-Based Quantification: The instrument measures the peak area of both the analyte and the internal standard. The final concentration of the analyte is determined by the ratio of its peak area to the peak area of the known concentration of the internal standard. This ratiometric approach corrects for any sample loss during extraction and any signal suppression or enhancement in the MS source.[3]

Caption: Workflow illustrating the role of a deuterated internal standard.

Detailed Protocol: Solid-Phase Extraction of Dextromethorphan from Human Plasma

This protocol is optimized for a cation-exchange SPE cartridge.

4.1. Materials and Reagents

-

Dextromethorphan reference standard

-

Dextromethorphan-d3 (DXM-d3) internal standard

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Deionized water (18 MΩ·cm)

-

Cation-exchange SPE cartridges (e.g., SOLA CX or equivalent)

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Autosampler vials

4.2. Preparation of Solutions

-

DXM Stock Solution (1 mg/mL): Accurately weigh and dissolve dextromethorphan in methanol.

-

DXM-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve dextromethorphan-d3 in methanol.

-

DXM Working Standard Solutions: Serially dilute the DXM stock solution with 50:50 methanol:water to prepare calibration standards.

-

DXM-d3 Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the DXM-d3 stock solution with acetonitrile.[2]

-

Pre-treatment Solution: 0.1% Formic acid in deionized water.

-

Wash Solution: Methanol.

-

Elution Solution: 5% Ammonium hydroxide in methanol.

-

Reconstitution Solution: Mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4.3. Sample Preparation and Extraction Workflow

Caption: Step-by-step solid-phase extraction workflow for dextromethorphan.

Step-by-Step Procedure:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 180 µL of human plasma (blank, standard, QC, or unknown sample).[2]

-

Internal Standard Spiking: Add 10 µL of the DXM-d3 internal standard working solution to all tubes (except blanks, to which 10 µL of acetonitrile is added).[2]

-

Standard Spiking: For calibration standards and QCs, add 10 µL of the respective DXM working standard solution. For blank and unknown samples, add 10 µL of acetonitrile.[2]

-

Pre-treatment: Add 200 µL of the 0.1% formic acid pre-treatment solution to all tubes.[2]

-

Mixing and Centrifugation: Vortex all samples for 30 seconds, then centrifuge at 14,000 rpm for 5 minutes.[2]

-

SPE Cartridge Conditioning: Place the cation-exchange SPE cartridges on the vacuum manifold. Condition the cartridges by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the supernatant from step 5 onto the conditioned SPE cartridges. Apply a gentle vacuum to draw the sample through the sorbent.

-

Washing:

-

Wash the cartridges with 1 mL of 0.1% formic acid in water.

-

Wash the cartridges with 1 mL of methanol.

-

Dry the cartridges under high vacuum for 5 minutes.

-

-

Elution: Place clean collection tubes in the manifold. Elute the analytes by passing 1 mL of the elution solution (5% ammonium hydroxide in methanol) through the cartridges.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are typical starting parameters and should be optimized for the specific instrumentation used.

| Parameter | Recommended Setting |

| LC System | |

| Column | C18 column (e.g., Accucore C18, 50 x 2.1 mm, 2.6 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or a rapid gradient optimized for separation |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Spray Voltage | ~5000 V[2] |

| Vaporizer Temp. | ~450°C[2] |

| Capillary Temp. | ~300°C[2] |

| MRM Transitions | |

| Dextromethorphan (DXM) | Q1: 272.2 m/z -> Q3: 171.1 m/z (or other suitable product ion) |

| Dextromethorphan-d3 (DXM-d3) | Q1: 275.2 m/z -> Q3: 171.1 m/z (or other suitable product ion) |

Method Validation and Performance Characteristics

A bioanalytical method must be rigorously validated to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA or EMA).

| Validation Parameter | Typical Acceptance Criteria | Representative Data |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.1 - 100 ng/mL with r² > 0.998[2] |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 91.9% to 107%[10] |

| Precision (Intra- & Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Intra-day CV < 10.5%; Inter-day CV < 14.7%[10] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy & precision | 0.1 ng/mL[2] |

| Extraction Recovery | Consistent, precise, and reproducible | >87.4%[10] |

| Matrix Effect | Assessed to ensure no significant ion suppression/enhancement | Minimal matrix suppression observed with SPE[2] |

| Stability | Analyte stability under various storage and handling conditions | Assessed for freeze-thaw, short-term, and long-term stability |

Conclusion: A Framework for Confident Bioanalysis

This application note has provided a detailed, scientifically-grounded protocol for the extraction and quantification of dextromethorphan in human plasma. The strategic choice of Solid-Phase Extraction, coupled with the indispensable use of a deuterated internal standard, establishes a robust and self-validating system. This methodology is designed to minimize matrix effects and deliver the high levels of accuracy, precision, and sensitivity required for demanding pharmacokinetic and clinical studies. By understanding the causality behind each step, researchers can confidently implement and adapt this protocol to achieve reliable and defensible bioanalytical data.

References

- ResolveMass Laboratories Inc. (2025).

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- PubMed. (2011).

- PubMed. (2002). Semi-automated liquid--liquid back-extraction in a 96-well format to decrease sample preparation time for the determination of dextromethorphan and dextrorphan in human plasma.

- Fisher Scientific. Fast, Reproducible LC-MS/MS Analysis of Dextromethorphan and Dextrorphan.

- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)

- Benchchem. The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.

- PubMed. (2007).

- KCAS Bio. (2017).

- Ingenta Connect.

- PubMed. (2010). Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry.

- ResearchGate. (2007).

- ResearchGate. (2007). Simultaneous analysis of dextromethorphan and its three metabolites in human plasma using an improved HPLC method with fluorometric detection.

- PubMed. (1997).

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Semi-automated liquid--liquid back-extraction in a 96-well format to decrease sample preparation time for the determination of dextromethorphan and dextrorphan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of dextromethorphan, dextrorphan, and guaifenesin in human plasma using semi-automated liquid/liquid extraction and gradient liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of dextromethorphan in human plasma using pipette tip solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Dextromethorphan and its Metabolites in Human Plasma Using a Deuterated Internal Standard

Introduction

Dextromethorphan (DXM) is a widely utilized antitussive agent found in numerous over-the-counter cough and cold formulations. Beyond its therapeutic use, DXM serves as a critical probe drug for phenotyping the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in drug metabolism. The metabolic fate of DXM is complex, primarily involving O-demethylation by CYP2D6 to form its active metabolite, dextrorphan (DXO).[1][2] A secondary pathway, mediated by CYP3A4, leads to N-demethylation, producing 3-methoxymorphinan (3-MM). Both DXO and 3-MM can be further metabolized to 3-hydroxymorphinan (3-HM).[3][4] Given the genetic polymorphism of CYP2D6, which leads to significant inter-individual variations in drug response and potential toxicity, the simultaneous and accurate quantification of DXM and its primary metabolites is paramount in both clinical pharmacology and forensic toxicology.[2][3]

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the concurrent determination of dextromethorphan, dextrorphan, 3-methoxymorphinan, and 3-hydroxymorphinan in human plasma. The methodology employs dextromethorphan-d3 (DXM-d3) as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision by compensating for variability in sample preparation and instrumental analysis.[5][6] The protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7][8][9]

Scientific Rationale and Methodological Principles

The Metabolic Pathway of Dextromethorphan

The enzymatic conversion of DXM is a critical determinant of its pharmacokinetic profile. As illustrated below, the ratio of DXM to its principal metabolite, DXO, is a well-established indicator of an individual's CYP2D6 metabolic status (e.g., poor, intermediate, extensive, or ultrarapid metabolizer).[1][10] Accurate measurement of the parent drug and its key metabolites is therefore essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and personalized medicine applications.

Caption: Major metabolic pathways of dextromethorphan.

The Imperative of a Stable Isotope-Labeled Internal Standard (SIL-IS)

In quantitative LC-MS/MS, an internal standard (IS) is crucial for correcting analytical variability. An ideal IS should behave identically to the analyte during sample processing and analysis.[5] Deuterated internal standards, such as DXM-d3, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[5][6][11] This ensures they co-elute chromatographically and experience the same degree of matrix effects (ion suppression or enhancement), leading to superior accuracy and reproducibility.[6][12] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.

Materials and Methods

Reagents and Materials

-

Analytes: Dextromethorphan, Dextrorphan, 3-Methoxymorphinan, 3-Hydroxymorphinan (Certified Reference Standards)

-

Internal Standard: Dextromethorphan-d3 (DXM-d3)

-

Solvents: Acetonitrile, Methanol (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade)

-

Reagents: Ammonium Hydroxide, n-Butyl Chloride

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange) or 96-well plates.

Instrumentation

-

LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm)

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and DXM-d3 in methanol.

-

Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions in 50:50 acetonitrile:water.

-

Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the working solutions into blank human plasma to prepare a calibration curve (e.g., 0.1 to 200 ng/mL) and at least four levels of QC samples (LLOQ, Low, Mid, High).

Protocol: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for its simplicity and effectiveness.[13][14]

-

Aliquot: Pipette 200 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add IS: Add 100 µL of the DXM-d3 working solution (e.g., at a concentration of 50 ng/mL).

-

Alkalinize: Add 20 µL of 4% (v/v) ammonium hydroxide to basify the sample, ensuring the analytes are in a neutral state for extraction.

-

Vortex: Briefly vortex mix the samples for 10 seconds.

-

Extraction: Add 1 mL of n-butyl chloride.

-

Mix: Vortex for 2 minutes to ensure thorough mixing and analyte extraction into the organic layer.

-

Centrifuge: Centrifuge at 13,000 rcf for 10 minutes to separate the layers.

-

Transfer: Carefully transfer the upper organic layer to a new tube.

-

Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Inject: Transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Bioanalytical workflow for DXM and metabolites.

LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the simultaneous analysis.

Table 1: Chromatographic Conditions

| Parameter | Setting |

|---|---|

| Column | UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 1 min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Total Run Time | 7 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

Table 3: Optimized MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Dextromethorphan (DXM) | 272.2 | 171.1 | 35 |

| Dextrorphan (DXO) | 258.2 | 157.1 | 38 |

| 3-Methoxymorphinan (3-MM) | 258.2 | 213.1 | 30 |

| 3-Hydroxymorphinan (3-HM) | 244.2 | 157.1 | 42 |

| Dextromethorphan-d3 (IS) | 275.2 | 171.1 | 35 |

(Note: MRM transitions and collision energies should be optimized for the specific instrument used.)[13][14]

Method Validation and Performance